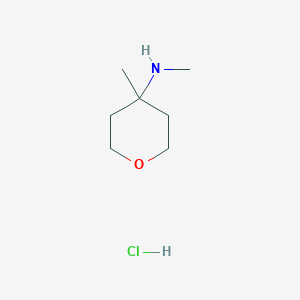

4-(Fluoromethylidene)cyclohexan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Fluoromethylidene)cyclohexan-1-amine is a chemical compound with the CAS number 2225146-09-6 . It is available for purchase in various sizes .

Synthesis Analysis

The synthesis of 4-substituted cyclohexane-1-amines, which could potentially include this compound, has been described in a patent . The process involves starting from a diastereomeric mixture of 4-substituted cyclohexane-1-amines and using a single transaminase biocatalyst in whole-cell, soluble or immobilized form in the presence of an amine acceptor .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- 4-(Fluoromethylidene)cyclohexan-1-amine is utilized in the synthesis of diverse bioactive molecules. For example, it's used in the carbene-catalyzed α-carbon amination of chloroaldehydes, leading to optically enriched dihydroquinoxalines, which are core structures in natural products and synthetic bioactive molecules (Huang et al., 2019).

Chemical Transformations

- The compound plays a role in transfer hydrogenation reactions. Cyclohexa-1,4-dienes, a group to which this compound belongs, are used in Brønsted acid-catalyzed transfer hydrogenation. This method offers an alternative to established protocols in imine reduction and reductive amination (Chatterjee & Oestreich, 2016).

Nucleophilic Substitution Reactions

- The compound is involved in nucleophilic substitution reactions, where it can act as an intermediate. For instance, cyclohexenyl iodonium salts react with tetrabutylammonium acetate to produce acetate-substitution products via an elimination-addition mechanism with 4-substituted cyclohexyne as a common intermediate (Fujita et al., 2004).

Analytical Chemistry Applications

- In analytical chemistry, this compound derivatives are used for the determination of higher aliphatic amines and cyclohexylamine. This involves derivatization with 1-fluoro-2,4-dinitrobenzene to form intensively UV-VIS absorbing or fluorescent derivatives, which are then separated by Thin Layer Chromatography (TLC) (Jegorov et al., 1990).

Catalysis and Organic Synthesis

- The compound is utilized in catalytic and synthetic organic chemistry. For instance, a [4 + 2]-annulation between aminocyclobutanes and aldehydes has been developed to access tetrahydropyranyl amines, where derivatives of this compound are used (Perrotta et al., 2015).

Propiedades

IUPAC Name |

4-(fluoromethylidene)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN/c8-5-6-1-3-7(9)4-2-6/h5,7H,1-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJIQLYOJPOZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CF)CCC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2828426.png)

![ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2828436.png)

![3-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2828437.png)

![(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2828448.png)